molecular formula C16H19N3O2S2 B5741297 4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

Cat. No. B5741297
M. Wt: 349.5 g/mol
InChI Key: DVQCCUBEFBZQKH-UHFFFAOYSA-N
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Description

4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide, commonly known as DBCO-PTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

DBCO-PTS works by selectively reacting with azides through copper-free click chemistry. The reaction involves the formation of a triazole ring between the azide and the DBCO group, which is stable under physiological conditions. This reaction is highly specific and does not interfere with the natural processes of the biological system.
Biochemical and Physiological Effects:
DBCO-PTS has been shown to have minimal toxicity and does not interfere with the natural processes of the biological system. It has been used to label biomolecules in living cells and organisms without affecting their viability or function.

Advantages and Limitations for Lab Experiments

DBCO-PTS has several advantages for lab experiments, including its high selectivity, minimal toxicity, and ability to label biomolecules in living cells and organisms. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to perform copper-free click chemistry.

Future Directions

The future directions for DBCO-PTS include its continued use in bioorthogonal chemistry and its potential applications in drug delivery, imaging, and diagnostics. DBCO-PTS can be used to selectively label drug molecules with azides, allowing for targeted drug delivery to specific cells or tissues. It can also be used in imaging and diagnostics to detect biomolecules in living cells and organisms. Additionally, further research can be done to optimize the synthesis method and reduce the cost of DBCO-PTS.

Synthesis Methods

DBCO-PTS can be synthesized using a multi-step process involving the reaction of 2,4-dimethylaniline with thiophosgene, followed by the reaction of the resulting thioamide with 4-aminomethylbenzenesulfonamide. The final product is obtained by reacting the intermediate with dibenzylcyclooctyne (DBCO).

Scientific Research Applications

DBCO-PTS has been extensively used in scientific research due to its ability to selectively label biomolecules with azides through copper-free click chemistry. This technique has been widely used in bioorthogonal chemistry, which involves the study of biological systems without interfering with their natural processes. DBCO-PTS has been used to label proteins, nucleic acids, lipids, and carbohydrates in living cells and organisms.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-3-8-15(12(2)9-11)19-16(22)18-10-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQCCUBEFBZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(2,4-Dimethylphenyl)carbamothioyl]amino}methyl)benzenesulfonamide

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